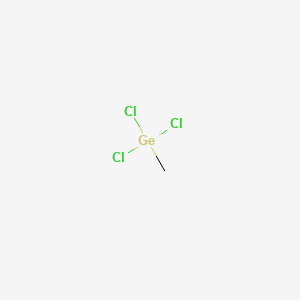![molecular formula C9HF17O5S B1581872 1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid CAS No. 31175-20-9](/img/structure/B1581872.png)
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid
Overview
Description
Nafion® dispersion solution DE1021 CS type is a perfluorinated ion-exchange membrane known for its high ionic conductivity and excellent chemical stability. It is widely used in various scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
The primary target of Nafion® dispersion solution DE1021 CS type is to act as a fluorinated proton conducting polymer . It is used in ion-exchange resins and membranes .
Mode of Action
Nafion® interacts with its targets by facilitating efficient proton transport. It acts as a separator between the anode and cathode chambers in certain applications, such as fuel cells. This prevents the mixing of gases while ensuring efficient proton transport.
Biochemical Pathways
Nafion® affects the proton exchange biochemical pathway. It is used in the fabrication of proton exchange membrane fuel cells (PEMFCs), where it facilitates the transport of protons while separating the anode and cathode reactions .
Pharmacokinetics
It’s important to note that nafion® is insoluble in water , which can impact its dispersion and application in aqueous systems.
Result of Action
The result of Nafion®'s action is the efficient conduction of protons, which is crucial in applications like fuel cells. By acting as a separator and preventing the mixing of gases, it allows for the effective operation of these cells.
Action Environment
The action of Nafion® can be influenced by environmental factors. For instance, it is sensitive to moisture , which can affect its performance. Furthermore, its storage environment can impact its stability and efficacy. It is recommended to store Nafion® in a cool, dry place to maintain its performance and stability.
Biochemical Analysis
Biochemical Properties
Nafion® dispersion solution DE1021 CS type acts as a fluorinated proton conducting polymer in ion-exchange resins and membranes . This property allows it to interact with various biomolecules in biochemical reactions. Specific enzymes, proteins, or other biomolecules that Nafion® interacts with are not mentioned in the available resources.
Molecular Mechanism
Its role as a fluorinated proton conducting polymer suggests that it may exert its effects at the molecular level through its interaction with ion-exchange resins and membranes .
Preparation Methods
The preparation of Nafion® dispersion solution DE1021 CS type involves the polymerization of tetrafluoroethylene with perfluorovinyl ether groups terminated with sulfonate groups . The reaction conditions typically include high temperatures and pressures to achieve the desired polymer structure. Industrial production methods involve the use of advanced polymerization techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Nafion® dispersion solution DE1021 CS type undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nafion® dispersion solution DE1021 CS type has a wide range of scientific research applications, including:
Electrocatalysis and Fuel Cells: Its proton conductivity makes it valuable for research in electrocatalysis and fuel cells.
Electrolysis and Water Splitting: Nafion’s proton conduction properties are employed in water electrolysis research, where it acts as a separator between anode and cathode chambers.
Battery Research: Nafion membranes are used as separators in lithium-ion batteries due to their ionic conductivity and ability to suppress unwanted ionic transport.
Comparison with Similar Compounds
Nafion® dispersion solution DE1021 CS type is unique due to its high ionic conductivity and chemical stability. Similar compounds include:
Perfluorosulfonic acid: Another ion-exchange membrane with similar properties but different structural characteristics.
Poly(perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid-co-tetrafluoroethene): A copolymer with comparable applications but distinct molecular structure.
Nafion® stands out due to its superior performance in various scientific research applications, making it a preferred choice for researchers.
Properties
IUPAC Name |
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O5S.C2F4/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23;3-1(4)2(5)6/h(H,21,22,23); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYUGSIADQEOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F.C(=C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF17O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31175-20-9 | |
| Record name | Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid-tetrafluoroethylene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31175-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601337044 | |
| Record name | Nafion Monomers | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Nafion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
31175-20-9 | |
| Record name | Ethanesulfonic acid, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanesulfonic acid, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroe thoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)

